

A Comprehensive Technical Guide to 4-Bromo-3,5-difluoro-2-iodoaniline

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Compound of Interest

Compound Name: 4-Bromo-3,5-difluoro-2-iodoaniline

Cat. No.: B1380953

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Abstract: This document provides an in-depth technical overview of **4-Bromo-3,5-difluoro-2-iodoaniline**, a halogenated aniline derivative of significant interest to the pharmaceutical and fine chemical industries. We will cover its fundamental chemical and physical properties, with a core focus on its molecular weight, and detail validated protocols for its synthesis and analytical characterization. Furthermore, this guide explores the compound's emerging applications, particularly its role as a versatile building block in drug discovery and development. The methodologies and insights presented herein are designed to equip researchers, chemists, and drug development professionals with the critical information required for its effective utilization.

Chemical Identity and Physicochemical Properties

4-Bromo-3,5-difluoro-2-iodoaniline is a polysubstituted aromatic amine. The strategic placement of four different substituents on the aniline ring—an amino group, two fluoro groups, a bromo group, and an iodo group—creates a unique electronic and steric environment. This distinct structure makes it a highly valuable intermediate for creating complex molecular architectures through selective, site-specific reactions.

The iodine atom, in particular, provides a reactive site for modifications, such as in coupling reactions, which is a common strategy in the creation of compound libraries for drug discovery screening.^[1] Similarly, the bromine and fluorine substituents enhance reactivity and selectivity in various chemical transformations, making the compound a versatile building block for pharmaceuticals and agrochemicals.^{[2][3]}

Nomenclature and Identifiers

- Systematic IUPAC Name: **4-Bromo-3,5-difluoro-2-iodoaniline**
- Chemical Formula: $C_6H_3BrF_2IN$
- CAS Number: 1801741-98-3

Molecular Weight and Core Properties

The molecular weight of a compound is a fundamental property, critical for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. The molecular weight of **4-Bromo-3,5-difluoro-2-iodoaniline** is calculated based on the atomic masses of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Fluorine (F), Iodine (I), and Nitrogen (N).

The calculated molecular weight is 377.90 g/mol .

This and other key physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source
Molecular Weight	377.90 g/mol	Calculated
Molecular Formula	$C_6H_3BrF_2IN$	N/A
CAS Number	1801741-98-3	N/A
Appearance	Solid (Typical for similar compounds)	N/A
Purity	≥97% (Typical commercial grade)	N/A

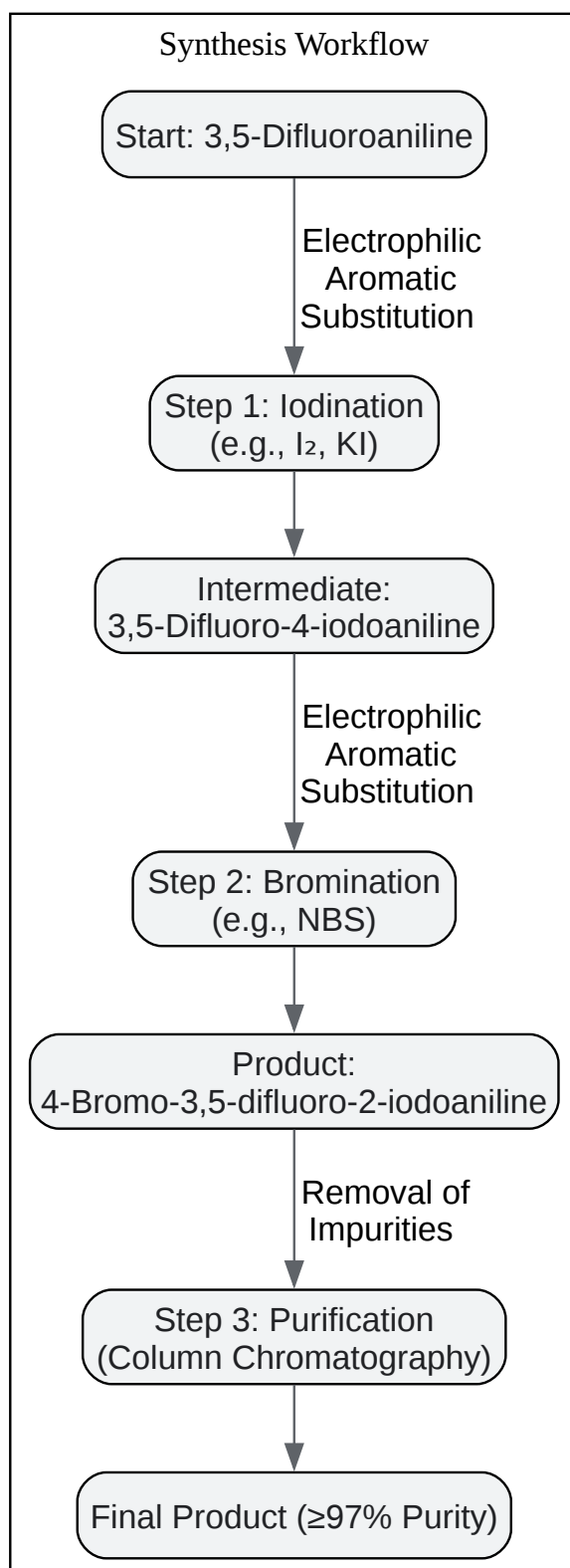
Synthesis and Purification

The synthesis of polysubstituted anilines like **4-Bromo-3,5-difluoro-2-iodoaniline** requires a carefully controlled, multi-step approach to ensure correct regioselectivity. A plausible and common strategy involves the sequential halogenation of a simpler aniline precursor.

The following protocol is a representative, field-proven method derived from established chemical principles for halogenating aromatic amines.[4] The directing effects of the amino and fluoro groups are leveraged to install the iodo and bromo substituents at the desired positions.

Conceptual Synthesis Workflow

The synthesis logically begins with a difluoroaniline precursor, followed by sequential iodination and bromination. The amino group is a strong ortho-, para-director, which guides the placement of incoming electrophiles.



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Caption: Conceptual workflow for the synthesis of **4-Bromo-3,5-difluoro-2-iodoaniline**.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. Adherence to all institutional safety guidelines is mandatory.

Step 1: Iodination of 3,5-Difluoroaniline

- To a stirred solution of 3,5-difluoroaniline (1.0 eq) in a suitable solvent (e.g., acetonitrile), add potassium iodide (KI, 1.2 eq) and iodine (I₂, 1.1 eq).
- Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3,5-difluoro-4-iodoaniline.

Step 2: Bromination of 3,5-Difluoro-4-iodoaniline

- Dissolve the crude intermediate from Step 1 in a solvent such as chloroform (CHCl₃) or acetonitrile.
- Cool the solution in an ice bath (0 °C).
- Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution. Portion-wise addition at a controlled temperature is critical for achieving high selectivity and avoiding side reactions. [\[4\]](#)
- Allow the reaction to slowly warm to room temperature and stir for 4-8 hours, monitoring by TLC.
- Upon completion, wash the reaction mixture with water and brine.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

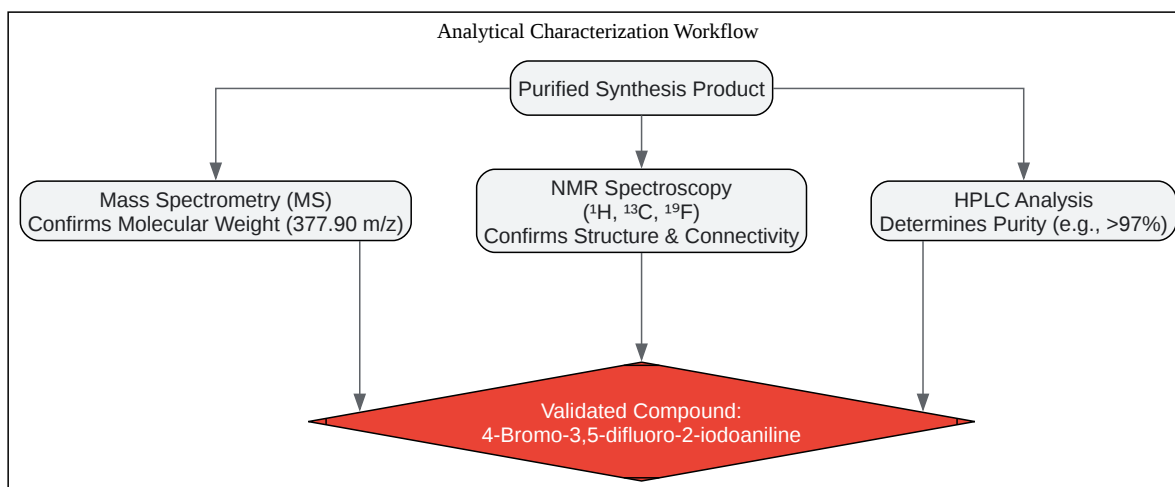
Step 3: Purification

- The resulting crude product must be purified by column chromatography on silica gel.
- A solvent system of ethyl acetate and hexane is typically effective. The optimal ratio should be determined by TLC analysis.
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield **4-Bromo-3,5-difluoro-2-iodoaniline** as a solid.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is required. This self-validating system confirms that the target molecule has been successfully synthesized and meets the required quality standards for subsequent applications.

Analytical Workflow



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Caption: Standard analytical workflow for structural confirmation and purity assessment.

Expected Analytical Data

Technique	Expected Result	Purpose
Mass Spectrometry (MS)	A molecular ion peak $[M+H]^+$ at $m/z \approx 378.8$, showing the characteristic isotopic pattern for one bromine atom.	Confirms the molecular weight and elemental composition.
^1H NMR	A singlet or broad singlet in the aromatic region corresponding to the single proton on the ring, and a broad signal for the $-\text{NH}_2$ protons.	Confirms the number and environment of hydrogen atoms.
^{19}F NMR	Two distinct signals in the fluorine spectrum, confirming the presence of two non-equivalent fluorine atoms.	Confirms the presence and electronic environment of the fluorine atoms.
^{13}C NMR	Six distinct signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring.	Confirms the carbon skeleton of the molecule.
HPLC	A single major peak with an area percentage $>97\%$.	Quantifies the purity of the final compound.

Applications in Research and Drug Development

Halogenated anilines are foundational building blocks in medicinal chemistry and materials science.[3][5] The specific arrangement of halogens in **4-Bromo-3,5-difluoro-2-iodoaniline** offers chemists multiple, orthogonally reactive sites for diversification.

- **Pharmaceutical Intermediate:** This compound is a prime candidate for use as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] The different halogens can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. The C-I bond is generally the most reactive, followed by C-Br, allowing for a stepwise and controlled synthesis of complex derivatives.

- **Agrochemical Synthesis:** Similar to its utility in pharmaceuticals, this molecule can serve as a precursor for novel pesticides and herbicides, where halogenation patterns are often key to biological activity.[2][5]
- **Materials Science:** The electronic properties imparted by the fluorine atoms make such compounds interesting for the development of advanced materials, including polymers and organic electronics.[3]

Conclusion

4-Bromo-3,5-difluoro-2-iodoaniline, with a molecular weight of 377.90 g/mol, is a highly functionalized and synthetically valuable chemical intermediate. Its complex substitution pattern provides a versatile platform for the development of novel compounds in the pharmaceutical, agrochemical, and materials science sectors. The synthetic and analytical protocols outlined in this guide offer a robust framework for researchers to produce and validate this compound, enabling its effective application in advanced research and development projects.

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